
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid is a chemical compound with the molecular formula C16H19N3O. It is a derivative of phenoxazine, which is known for its applications in various fields such as dyes, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenoxazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine-3,7-dione, while substitution reactions can produce various substituted phenoxazine derivatives .
Scientific Research Applications
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenoxazine derivatives.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenoxazine-3,7-diamine, 10- (4-aminophenyl)-, tin salt
- 10H-Phenoxazine-3,7-diamine, N3,N3,N7,N7-tetraethyl-
- 10H-Phenothiazine-3,7-diamine, 10-ethyl-N3,N3,N7,N7-tetramethyl-
Uniqueness
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a dye and in biological research .
Properties
CAS No. |
651006-15-4 |
|---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid |
InChI |
InChI=1S/C16H19N3O.HNO3/c1-3-17-11-5-7-13-15(9-11)20-16-10-12(18-4-2)6-8-14(16)19-13;2-1(3)4/h5-10,17-19H,3-4H2,1-2H3;(H,2,3,4) |
InChI Key |
OSTYNTMACZXWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)NCC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


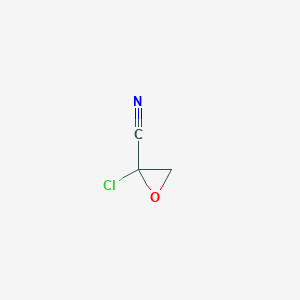
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
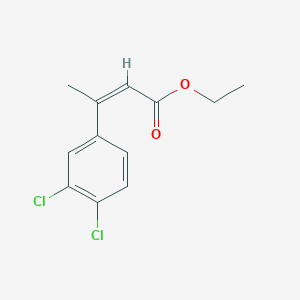
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)


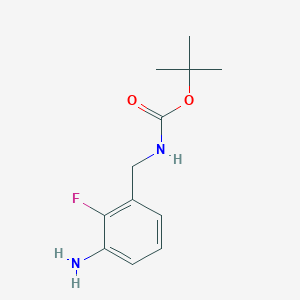
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)

![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
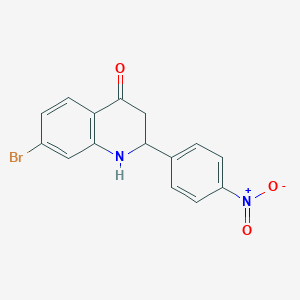
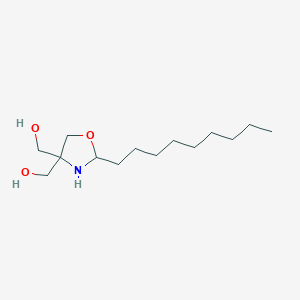
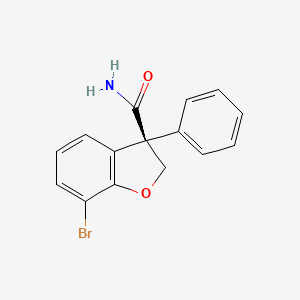
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
